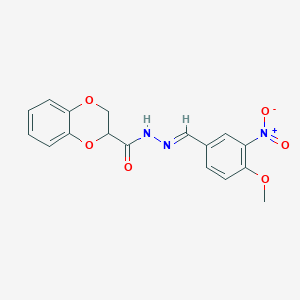
N'-(4-methoxy-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-methoxy-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as MNBDH, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. MNBDH is a derivative of benzodioxine and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of MNBDH is not fully understood. However, studies have suggested that MNBDH exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and causing cell cycle arrest. MNBDH has also been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in cancer invasion and metastasis. In Alzheimer's disease, MNBDH has been shown to inhibit the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
MNBDH has been shown to have various biochemical and physiological effects. Studies have shown that MNBDH can induce oxidative stress in cancer cells, leading to apoptosis. MNBDH has also been shown to inhibit the expression of various genes involved in cancer cell proliferation and survival. In Alzheimer's disease, MNBDH has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
MNBDH has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined. MNBDH has also been shown to have potent anti-cancer and anti-Alzheimer's disease activity, making it a valuable tool for studying these diseases. However, MNBDH has some limitations for lab experiments. It is not water-soluble, making it difficult to administer in vivo. MNBDH also has some toxicity concerns, which need to be addressed before its use in clinical trials.
Orientations Futures
MNBDH has several potential future directions. One of the significant directions is its use as an anti-cancer agent. MNBDH has shown potent anti-cancer activity against various cancer cell lines, and further studies are needed to determine its efficacy in vivo. MNBDH also has potential use in the treatment of Alzheimer's disease, and further studies are needed to determine its safety and efficacy in vivo. MNBDH can also be modified to improve its water solubility and reduce its toxicity, making it a more viable drug candidate for clinical trials.
Conclusion:
MNBDH is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. MNBDH is synthesized through a specific method and has been studied for its potential use as an anti-cancer agent and in the treatment of Alzheimer's disease. MNBDH has shown potent anti-cancer and anti-Alzheimer's disease activity, making it a valuable tool for studying these diseases. However, MNBDH has some limitations for lab experiments, and further studies are needed to determine its safety and efficacy in vivo. MNBDH has several potential future directions, including its use as an anti-cancer agent and in the treatment of Alzheimer's disease.
Méthodes De Synthèse
MNBDH is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product. The synthesis method of MNBDH has been optimized to obtain a high yield of the compound.
Applications De Recherche Scientifique
MNBDH has been studied for its potential use in various scientific research applications. One of the significant applications of MNBDH is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that MNBDH has a potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. MNBDH has also been studied for its potential use in the treatment of Alzheimer's disease, where it has shown promising results in inhibiting the formation of beta-amyloid plaques.
Propriétés
IUPAC Name |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c1-24-13-7-6-11(8-12(13)20(22)23)9-18-19-17(21)16-10-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10H2,1H3,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVARCCQDYOCJH-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

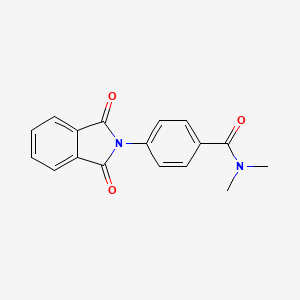

![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5744984.png)
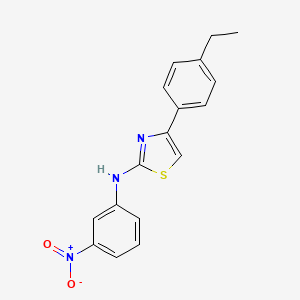
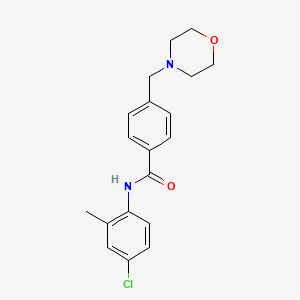
![3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5745021.png)
![2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5745030.png)
![1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5745031.png)
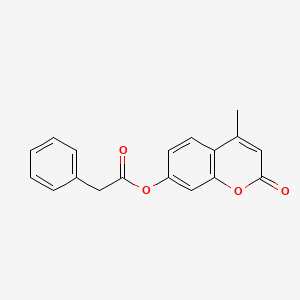
![2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)
![3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5745060.png)
![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
![N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5745068.png)